1-Benzoyl-4-(2-chlorobenzyl)piperazine
CAS No.:
Cat. No.: VC0638763
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O |
|---|---|
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C18H19ClN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2 |
| Standard InChI Key | KVOAEQKXTFFFRB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Benzoyl-4-(2-chlorobenzyl)piperazine consists of a central piperazine heterocycle with two nitrogen atoms serving as connection points for the substituent groups. The compound features:
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A piperazine core (1,4-diazacyclohexane)
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A benzoyl group (phenyl-carbonyl) attached to the N1 position
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A 2-chlorobenzyl group (ortho-chlorophenylmethyl) attached to the N4 position
The structural formula can be represented as:
Molecular Formula: C18H19ClN2O
Molecular Weight: Approximately 314.82 g/mol
Physical and Chemical Properties
While specific experimental data for 1-Benzoyl-4-(2-chlorobenzyl)piperazine is limited, its properties can be inferred from similar piperazine derivatives. Piperazine compounds with benzoyl and benzyl substituents typically exhibit:
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Appearance: White to off-white crystalline solid
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Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water
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Stability: Generally stable under normal laboratory conditions
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Benzoyl-4-(2-chlorobenzyl)piperazine likely follows similar strategies to those used for related piperazine derivatives. Based on the synthetic methods described for analogous compounds, the following synthetic routes are probable:
Nucleophilic Substitution Approach
This approach likely involves the sequential N-substitution of the piperazine core:
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Selective mono-N-alkylation of piperazine with 2-chlorobenzyl chloride
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Subsequent N-acylation of the remaining nitrogen with benzoyl chloride
Similar synthetic procedures have been described for related compounds as seen in literature . For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involved nucleophilic substitution reactions of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides .
Alternative Synthetic Route
An alternative approach might involve:
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Initial N-benzoylation of piperazine using benzoyl chloride in the presence of a base
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Subsequent N-alkylation of the mono-benzoylated piperazine with 2-chlorobenzyl chloride
The reaction conditions typically involve:
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Suitable solvents: DMF, toluene, or dichloromethane
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Base: Triethylamine, potassium carbonate, or pyridine
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Temperature: Room temperature to reflux conditions
Structure-Activity Relationship (SAR) Analysis
Critical Structural Elements
The biological activity of 1-Benzoyl-4-(2-chlorobenzyl)piperazine is likely influenced by specific structural elements:
Comparative Analysis
Table 1: Comparison of 1-Benzoyl-4-(2-chlorobenzyl)piperazine with Related Compounds
| Compound | Structural Differences | Notable Properties | Potential Applications |
|---|---|---|---|
| 1-Benzoyl-4-(2-chlorobenzyl)piperazine | Ortho-chlorine on benzyl group | Predicted anticancer and antimicrobial activities | Drug development for cancer, infections |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | 4-Chlorobenzhydryl instead of 2-chlorobenzyl | Confirmed cytotoxicity against multiple cancer cell lines | Cancer therapeutics |
| 1-Benzoyl-4-(4-chlorobenzenesulfonyl)piperazine | Sulfonyl group instead of benzyl | Different physicochemical properties | Various medicinal applications |
| 4-(4-Fluorobenzyl)piperazin-1-yl derivatives | Fluorine instead of chlorine; different position | Tyrosinase inhibitory activity | Hyperpigmentation treatment |
Research Challenges and Future Directions
Current Research Gaps
Several challenges and research opportunities exist regarding 1-Benzoyl-4-(2-chlorobenzyl)piperazine:
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Limited specific data on biological activity profile
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Need for optimized synthetic routes with improved yields
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Incomplete understanding of structure-activity relationships
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Limited exploration of potential therapeutic applications
Future Research Directions
Future investigations should focus on:
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Comprehensive biological screening against diverse targets
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Detailed mechanistic studies to understand mode of action
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Structure optimization to enhance potency and selectivity
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Development of structure-activity relationship models
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Exploration of specific disease targets where the compound might show promise
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